N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-4-fluoro-2-methylbenzenesulfonamide
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Overview
Description
“N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-4-fluoro-2-methylbenzenesulfonamide” is a complex organic compound that features a combination of pyrazole, thiophene, and sulfonamide functional groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-4-fluoro-2-methylbenzenesulfonamide” typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the pyrazole ring: This can be achieved by the cyclization of a suitable hydrazine derivative with a diketone.
Introduction of the thiophene group: This step might involve a cross-coupling reaction, such as a Suzuki or Stille coupling, to attach the thiophene ring to the pyrazole.
Attachment of the sulfonamide group: This can be done by reacting the intermediate with a sulfonyl chloride in the presence of a base.
Final assembly: The final compound is obtained by linking the pyrazole-thiophene intermediate with the fluoromethylbenzenesulfonamide under appropriate conditions.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions could target the sulfonamide group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the specific reaction.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines.
Scientific Research Applications
Chemistry
The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology
In biological research, such compounds are often screened for their potential as enzyme inhibitors or receptor modulators.
Medicine
Medicinal chemistry applications might include the development of new drugs targeting specific diseases, given the presence of bioactive functional groups.
Industry
In the industrial sector, the compound could be used in the development of specialty chemicals or as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of “N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-4-fluoro-2-methylbenzenesulfonamide” would depend on its specific biological target. Generally, such compounds might interact with proteins or enzymes, inhibiting their function by binding to active sites or allosteric sites.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-4-chloro-2-methylbenzenesulfonamide
- N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-4-bromo-2-methylbenzenesulfonamide
Uniqueness
The uniqueness of “N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-4-fluoro-2-methylbenzenesulfonamide” lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to its analogs.
Properties
IUPAC Name |
N-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethyl]-4-fluoro-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O2S2/c1-12-10-16(19)4-5-17(12)26(23,24)20-7-8-22-14(3)18(13(2)21-22)15-6-9-25-11-15/h4-6,9-11,20H,7-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYVVHENKGXDYQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCCN2C(=C(C(=N2)C)C3=CSC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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